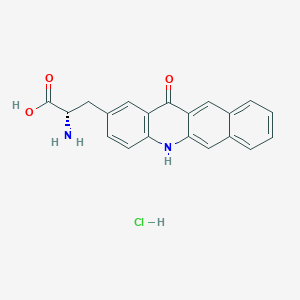
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid is a chemical compound with the CAS Number: 2364439-35-8 . It has a molecular weight of 221.93 and its IUPAC name is this compound . It is stored at temperatures between 2-8°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H6BF3O4/c9-7(10,11)15-6-3-4(12)1-2-5(6)8(13)14/h1-3,12-14H . This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a molecular weight of 221.93 and is stored at temperatures between 2-8°C .科学研究应用
4-H2TFPBA has a wide range of applications in scientific research. It is used in organic synthesis, as a catalyst, and as a reagent in various reactions. It is also used in medicinal chemistry, as a ligand for drug-receptor binding, and as a fluorescent probe for studying enzyme-catalyzed reactions. It has been used to study the binding of drugs to their respective receptors, as well as to study the kinetics of enzyme-catalyzed reactions.
作用机制
Biochemical Pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Hydroxy-2-(trifluoromethoxy)phenylboronic acid. For instance, the compound should be stored at a temperature of 2-8°C to maintain its stability . Further, the compound’s efficacy could be influenced by factors such as pH, presence of other molecules, and specific conditions within the body.
实验室实验的优点和局限性
4-H2TFPBA has several advantages for lab experiments. It is relatively inexpensive, easy to synthesize, and has a wide range of applications. It is also relatively stable, making it suitable for use in a variety of reactions. However, it is limited in its use as a ligand for drug-receptor binding, as it is not very selective and can bind to multiple receptors.
未来方向
There are several potential future directions for 4-H2TFPBA. It could be used to study the binding of drugs to their respective receptors in more detail, as well as to study the kinetics of enzyme-catalyzed reactions in more detail. It could also be used to develop new drugs, as it could be used to identify new drug-receptor binding sites. Additionally, it could be used to develop new catalysts and reagents for organic synthesis. Finally, it could be used to develop new fluorescent probes for studying enzyme-catalyzed reactions.
合成方法
4-H2TFPBA can be synthesized from 4-hydroxy-2-trifluoromethoxybenzaldehyde. This synthesis involves an oxidation reaction with a palladium catalyst, followed by a boronic acid coupling reaction. The oxidation reaction is conducted in a solvent such as acetonitrile and requires a base such as potassium carbonate. The coupling reaction is conducted in a solvent such as dimethylformamide, and requires a base such as potassium carbonate and a catalyst such as dicyclohexylcarbodiimide.
安全和危害
The safety information for this compound includes several hazard statements: H315, H319, and H335 . These indicate that it causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . The precautionary statements include P261, P305, P351, and P338 , which provide guidance on how to handle exposure to the compound.
属性
IUPAC Name |
[4-hydroxy-2-(trifluoromethoxy)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BF3O4/c9-7(10,11)15-6-3-4(12)1-2-5(6)8(13)14/h1-3,12-14H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFONOIYZYXRMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)O)OC(F)(F)F)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BF3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.93 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[S(R)]-N-[(1S)-1-[2-(9-anthracenyl)phenyl]-2-(diphenylphosphino)ethyl]-N,2-dimethyl-2-propanesulfinamide, 95%](/img/structure/B6297290.png)


![Dichloro[(R)-(+)-2,2'-bis(di-2-furanylphosphino)-6,6'-dimethoxy-1,1'-biphenyl]palladium(II)](/img/structure/B6297302.png)






